molecular formula C19H18ClN3O5S2 B3410821 N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide CAS No. 899732-27-5

N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B3410821
CAS No.: 899732-27-5
M. Wt: 467.9 g/mol
InChI Key: XXMGWXKBXKFAGQ-UHFFFAOYSA-N
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Description

“N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide” is a complex organic compound that features a benzofuran ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide” likely involves multiple steps, including:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Introduction of the Thiophene Ring: Thiophene rings can be synthesized through the Paal-Knorr synthesis or by using sulfur-containing reagents.

    Formation of the Piperidine Ring: Piperidine rings are typically synthesized through hydrogenation of pyridine derivatives or by using cyclization reactions.

    Coupling Reactions: The final compound is formed by coupling the benzofuran, thiophene, and piperidine intermediates using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., solvents, temperature).

Industrial Production Methods

Industrial production may involve optimizing the synthetic routes for scalability, yield, and purity. This includes using continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran and thiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl groups or the sulfonyl group.

    Substitution: Substitution reactions may involve the aromatic rings, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, R-NH₂)

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in organic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide: shares similarities with other benzofuran, thiophene, and piperidine derivatives.

    Benzofuran Derivatives: Known for their biological activity and use in drug development.

    Thiophene Derivatives: Used in organic electronics and as intermediates in synthesis.

    Piperidine Derivatives: Common in pharmaceuticals, particularly as central nervous system agents.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and rings, which may confer unique biological or chemical properties not found in other compounds.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S2/c20-14-5-6-15(29-14)30(26,27)23-9-7-11(8-10-23)19(25)22-16-12-3-1-2-4-13(12)28-17(16)18(21)24/h1-6,11H,7-10H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMGWXKBXKFAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
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N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 3
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N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 4
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N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 5
N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 6
N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide

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